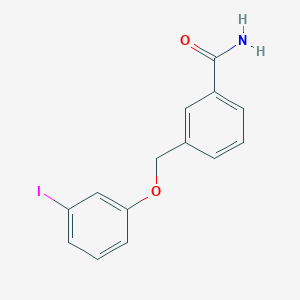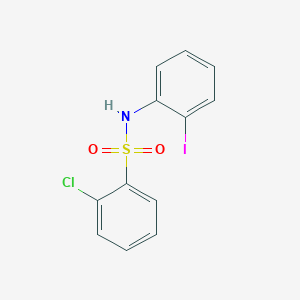
3-((3-Iodophenoxy)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2 It is a benzamide derivative where the benzamide moiety is substituted with a 3-iodophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Iodophenoxy)methyl)benzamide typically involves the reaction of 3-iodophenol with benzyl chloride to form 3-iodophenylmethyl chloride. This intermediate is then reacted with benzamide under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve direct condensation of benzoic acids and amines. This process can be enhanced using catalysts such as Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Iodophenoxy)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
3-((3-Iodophenoxy)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 3-((3-Iodophenoxy)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include proteins involved in signal transduction or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2-Iodophenoxy)methyl)benzamide: Similar in structure but with the iodine atom in the ortho position.
3-((4-Iodophenoxy)methyl)benzamide: Similar in structure but with the iodine atom in the para position.
Uniqueness
3-((3-Iodophenoxy)methyl)benzamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Propriétés
Formule moléculaire |
C14H12INO2 |
|---|---|
Poids moléculaire |
353.15 g/mol |
Nom IUPAC |
3-[(3-iodophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H2,16,17) |
Clé InChI |
LAVKMEYFLDIVTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)N)COC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)





